Product packaging for BMS-214662 HCl(Cat. No.:CAS No. 95981-08-9)

BMS-214662 HCl

Cat. No.: B1192394
CAS No.: 95981-08-9
M. Wt: 526.07
InChI Key: LBPFLNDUCNNGPS-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Protein Farnesylation and its Biological Significance

Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon isoprenoid lipid, the farnesyl group, to a target protein. wikipedia.org This reaction is catalyzed by the enzyme farnesyltransferase (FTase). ontosight.ai FTase recognizes a specific four-amino acid sequence at the carboxyl-terminus of a protein, known as the CaaX motif. wikipedia.orgpnas.org In this motif, 'C' is a cysteine residue, 'a' represents an aliphatic amino acid, and 'X' is typically methionine, serine, alanine, or glutamine. ontosight.aipnas.org The enzyme transfers a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue, forming a stable thioether linkage. wikipedia.orgontosight.ai

The biological significance of farnesylation is profound. The addition of the hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, particularly the plasma membrane. wikipedia.orgnih.gov This localization is essential for the function of many key signaling proteins, enabling them to participate in signal transduction cascades that regulate a multitude of cellular processes, including cell growth, differentiation, and proliferation. ontosight.ainih.gov

A primary and extensively studied family of farnesylated proteins is the Ras superfamily of small GTP-binding proteins (GTPases). wikipedia.org These proteins act as molecular switches in cell signaling. When mutated, particularly in a way that locks them in an active state, Ras proteins can drive uncontrolled cell growth, a hallmark of many human cancers. pnas.orgtandfonline.com Other important farnesylated proteins include nuclear lamins (lamin B), which are involved in maintaining the structural integrity of the nucleus, and centromere-associated proteins like CENP-E and CENP-F, which play critical roles in mitosis. pnas.orgnih.gov

Rationale for Farnesyltransferase Inhibition in Research Models

The discovery that Ras proteins require farnesylation to function provided a compelling rationale for developing inhibitors of FTase. tandfonline.comacs.org Since mutations in RAS genes are implicated in approximately 30% of all human cancers, FTase was identified as an attractive target for anticancer drug development. pnas.org The central hypothesis was that by blocking FTase, the farnesylation of Ras would be prevented. This would, in turn, inhibit its localization to the plasma membrane, thereby disrupting its oncogenic signaling and suppressing tumor growth. ontosight.aimedchemexpress.com

Historical Development and Research Positioning of BMS-214662 HCl as a Key FTI

In the landscape of FTI development, BMS-214662, a compound developed by Bristol-Myers Squibb, emerged as a significant research tool. nih.gov Described in research published in 2000, BMS-214662 is a non-peptidomimetic, benzodiazepine-like inhibitor, distinguishing it from earlier FTIs that mimicked the CaaX peptide substrate. aacrjournals.orgtocris.com

BMS-214662 is characterized by its high potency and selectivity. It inhibits FTase with remarkable efficacy while showing significantly less activity against the related enzyme geranylgeranyltransferase I (GGTase-I). tocris.com This selectivity is a crucial attribute for a research tool, as it allows for more precise interrogation of farnesylation-dependent pathways.

The compound was noted for its ability to induce apoptosis (programmed cell death) in a broad spectrum of human tumor cell lines, often independent of their Ras mutation status. aacrjournals.org This potent apoptotic activity positioned BMS-214662 as not just an inhibitor of proliferation but as a robust cytotoxic agent in preclinical models, setting it apart from other FTIs that were primarily cytostatic (inhibiting cell growth without directly causing cell death). tocris.comgla.ac.uk

Scope and Objectives of Academic Research on this compound

The unique properties of BMS-214662 have made it the subject of extensive academic research aimed at elucidating its mechanisms of action and exploring its potential applications. A primary objective has been to understand its potent, broad-spectrum antitumor activity. tocris.com Research has focused on its effects on various cancer models, including solid tumors and hematologic malignancies like chronic myeloid leukemia (CML) and B-cell chronic lymphocytic leukemia (B-CLL). researchgate.netbiosynth.com

Key research objectives have included:

Dissecting Apoptotic Pathways: Studies have investigated how BMS-214662 induces apoptosis. Research in myeloma and B-CLL cells, for instance, showed that the compound triggers the mitochondrial apoptosis pathway, involving the activation of pro-apoptotic proteins like Bax and Bak and the loss of anti-apoptotic proteins like Mcl-1. researchgate.netbiosynth.com

Investigating Effects on Cancer Stem Cells: A significant area of research has been the effect of BMS-214662 on cancer stem cells, a subpopulation of cells believed to be responsible for tumor recurrence. Studies in CML demonstrated that BMS-214662 could potently induce apoptosis in CML stem and progenitor cells. researchgate.net

Exploring Therapeutic Combinations: Researchers have explored the synergistic potential of combining BMS-214662 with other anticancer agents. Preclinical studies showed sequence-dependent synergy with taxanes like paclitaxel (B517696) and also explored combinations with platinum agents like carboplatin (B1684641). aacrjournals.org

Identifying Pharmacodynamic Markers: A crucial aspect of research has been to identify reliable biomarkers to confirm the inhibition of FTase in a clinical or laboratory setting. One such marker studied is the accumulation of unfarnesylated HDJ-2, a chaperone protein, in peripheral blood mononuclear cells following treatment. aacrjournals.org

Properties

CAS No.

95981-08-9

Molecular Formula

C25H24ClN5O2S2

Molecular Weight

526.07

IUPAC Name

(R)-1-((1H-imidazol-5-yl)methyl)-3-benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride

InChI

InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1

InChI Key

LBPFLNDUCNNGPS-GNAFDRTKSA-N

SMILES

N#CC1=CC=C2N(CC3=CN=CN3)C[C@@H](CC4=CC=CC=C4)N(S(=O)(C5=CC=CS5)=O)CC2=C1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARQ171;  ARQ 171;  ARQ-171;  BMS214662;  BMS214662;  BMS-214662

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Bms 214662 Hcl

Direct Enzymatic Inhibition of Farnesyltransferase

BMS-214662 exerts its primary effect through the direct inhibition of the enzyme farnesyltransferase. This enzyme is responsible for catalyzing the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CaaX" motif of specific target proteins. acs.org

Specificity Profile: Farnesyltransferase vs. Geranylgeranyltransferase I Inhibition

A key characteristic of BMS-214662 is its high degree of selectivity for farnesyltransferase over the closely related enzyme, geranylgeranyltransferase I (GGTase I). aacrjournals.org GGTase I attaches a 20-carbon geranylgeranyl group to proteins, some of which are also implicated in cellular signaling. Research indicates that BMS-214662 is over 1000-fold more selective for FTase than for GGTase I. aacrjournals.orgmedchemexpress.com This high specificity is crucial as it minimizes off-target effects that could arise from the inhibition of GGTase I.

In vitro studies have quantified this selectivity, demonstrating that while BMS-214662 potently inhibits the farnesylation of its target proteins, significantly higher concentrations are required to inhibit geranylgeranylation. For instance, the IC50 values for the inhibition of geranylgeranylation of Ras-CVLL and K-Ras by BMS-214662 were found to be 1.3 µM and 2.3 µM, respectively, which are substantially higher than its nanomolar potency against farnesylation. medchemexpress.comnih.gov

EnzymeSubstrateIC50 (BMS-214662)Selectivity
Farnesyltransferase (FTase)H-Ras1.3 nM medchemexpress.com>1000-fold vs. GGTase I aacrjournals.orgmedchemexpress.com
Farnesyltransferase (FTase)K-Ras8.4 nM medchemexpress.com
Geranylgeranyltransferase I (GGTase I)Ras-CVLL1.3 µM medchemexpress.com-
Geranylgeranyltransferase I (GGTase I)K-Ras2.3 µM medchemexpress.com-

Competitive Inhibition Dynamics

Kinetic analyses have revealed that BMS-214662 acts as a competitive inhibitor of farnesyltransferase with respect to the protein substrate, such as Ras. aacrjournals.orgacs.org This means that BMS-214662 binds to the active site of the enzyme, directly competing with the CaaX-containing protein for binding. By occupying the active site, it prevents the enzyme from binding to its natural protein substrates, thereby blocking the transfer of the farnesyl group. The competitive nature of this inhibition has been demonstrated in kinetic studies where varying the concentration of the Ras protein substrate affects the inhibitory activity of the compound. acs.org

Downstream Molecular Pathway Modulation

The inhibition of farnesyltransferase by BMS-214662 sets off a cascade of downstream molecular events, primarily by disrupting the function of farnesylated proteins that are critical for intracellular signaling pathways.

Inhibition of Ras Protein Processing and Membrane Localization

One of the most well-documented consequences of farnesyltransferase inhibition by BMS-214662 is the disruption of Ras protein processing. biosynth.comaacrjournals.orgmedchemexpress.com Ras proteins require farnesylation to anchor to the inner surface of the plasma membrane, a localization that is indispensable for their function in transducing extracellular signals to the nucleus. lehman.edu By preventing farnesylation, BMS-214662 effectively blocks the proper localization of Ras, thereby inhibiting its signaling functions. biosynth.commedchemexpress.com This inhibition has been observed to be nearly complete at nanomolar concentrations of BMS-214662 in various cell lines. aacrjournals.org

BMS-214662 exhibits differential inhibitory effects on the processing of various Ras isoforms, particularly H-Ras and K-Ras. It potently inhibits the farnesylation of H-Ras. medchemexpress.comnih.gov However, in the presence of farnesyltransferase inhibitors, K-Ras can undergo alternative prenylation by GGTase I, a process known as "cross-prenylation." nih.gov This allows K-Ras to become geranylgeranylated and maintain its membrane association and signaling capabilities, which can be a mechanism of resistance to farnesyltransferase inhibitors. nih.gov Despite this, BMS-214662 has shown efficacy in preclinical models with both H-Ras and K-Ras mutations, suggesting that its antitumor activity may not solely depend on the inhibition of Ras farnesylation. medkoo.comaacrjournals.org

Ras IsoformPrimary PrenylationEffect of BMS-214662IC50 (Farnesylation Inhibition)
H-RasFarnesylationInhibition of processing and membrane localization aacrjournals.orgmedchemexpress.com1.3 nM medchemexpress.com
K-RasFarnesylationInhibition of farnesylation, but can be alternatively prenylated by GGTase I nih.gov8.4 nM medchemexpress.com

A direct consequence of farnesyltransferase inhibition by BMS-214662 is the intracellular accumulation of nonfarnesylated forms of its protein substrates. aacrjournals.orgmedchemexpress.com This includes not only Ras proteins but also other farnesylated proteins such as the nuclear lamins (e.g., prelamin A) and the chaperone protein HDJ-2. plos.orgresearchgate.net The accumulation of these unprocessed, nonfunctional proteins in the cytoplasm or nucleus can be used as a biomarker for the activity of farnesyltransferase inhibitors. nih.govmolbiolcell.org Studies have shown that treatment with BMS-214662 leads to a detectable buildup of nonfarnesylated H-Ras and other farnesyltransferase substrates in cancer cells. aacrjournals.org

Activation of Apoptotic Signaling Cascades

BMS-214662 HCl initiates apoptosis through the intrinsic pathway, a process governed by a delicate balance of pro- and anti-apoptotic proteins within the cell. This ultimately leads to the activation of a cascade of enzymes that dismantle the cell in a controlled manner. researchgate.netnih.govebi.ac.ukcancer.gov

PUMA Up-regulation and Activation

A critical early event in this compound-induced apoptosis is the increased expression of the pro-apoptotic BH3-only protein PUMA (p53 upregulated modulator of apoptosis). nih.govnih.gov Studies in human myeloma cell lines have shown that treatment with BMS-214662 leads to a significant increase in PUMA levels. nih.govebi.ac.uk This up-regulation is a key trigger for the subsequent steps in the apoptotic pathway. nih.govnih.gov While the precise mechanism of PUMA up-regulation by BMS-214662 is still under investigation, it appears to be a pivotal initiating event. nih.gov

Bax and Bak Conformational Changes

Following the up-regulation of PUMA, the pro-apoptotic effector proteins Bax and Bak undergo significant conformational changes. researchgate.netnih.govebi.ac.uk In their inactive state, Bax and Bak reside in the cytoplasm or are loosely attached to the mitochondrial outer membrane. Upon receiving an apoptotic signal, such as the one initiated by BMS-214662, they change their three-dimensional structure. researchgate.netresearchgate.net This activation allows them to oligomerize and insert into the mitochondrial outer membrane, a crucial step for the subsequent release of mitochondrial proteins. researchgate.netyoutube.com Research has demonstrated that BMS-214662 induces these pro-apoptotic conformational shifts in both Bax and Bak in various cancer cell lines, including B-cell chronic lymphocytic leukemia and myeloma cells. researchgate.netnih.gov

Cell LineTreatmentObserved Effect on Bax and Bak
B-cell chronic lymphocytic leukemia (B-CLL)BMS-214662Pro-apoptotic conformational changes. researchgate.net
Human Myeloma Cell LinesBMS-214662Pro-apoptotic conformational changes. nih.gov
Chronic Myeloid Leukemia (CML) CD34+38- cellsBMS-214662Bax conformational changes. nih.gov
Mcl-1 Elimination and Reduction of Anti-Apoptotic Proteins

Concurrent with the activation of pro-apoptotic proteins, BMS-214662 also targets the anti-apoptotic machinery of the cell. Specifically, it leads to a reduction in the levels of Mcl-1, an anti-apoptotic member of the Bcl-2 family. researchgate.netnih.govebi.ac.uk The elimination of Mcl-1 is significant because it is a key inhibitor of Bax and Bak activation. By reducing Mcl-1 levels, BMS-214662 further tips the balance in favor of apoptosis. researchgate.netnih.gov This reduction in anti-apoptotic defenses works in concert with the activation of pro-apoptotic signals to ensure the progression of the death cascade.

Cytochrome C Release from Mitochondria

The conformational changes in Bax and Bak lead to the formation of pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP). researchgate.netyoutube.com This permeabilization allows for the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, the most notable of which is cytochrome c. researchgate.netnih.govnih.gov The release of cytochrome c is a point of no return in the apoptotic process. Studies have confirmed that treatment with BMS-214662 induces the release of cytochrome c from the mitochondria in various cancer cell models. nih.govnih.gov

Caspase Activation Profile (Caspase-2, -3, -8, -9)

Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of an initiator caspase, caspase-9. researchgate.netgoogle.com Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis. researchgate.netresearchgate.net Research has shown that BMS-214662 treatment leads to the activation of a cascade of caspases, including caspase-2, -3, -8, and -9. nih.govresearchgate.net The activation of caspase-3 is a hallmark of apoptosis and is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of a dying cell. researchgate.netresearchgate.net

CaspaseRole in ApoptosisActivation by BMS-214662
Caspase-9 Initiator caspase, activated by the apoptosome.Activated. researchgate.netnih.govnih.gov
Caspase-3 Effector caspase, cleaves cellular substrates.Activated. researchgate.netnih.govnih.gov
Caspase-8 Initiator caspase, typically associated with the extrinsic pathway, but can be activated in the intrinsic pathway.Activated. nih.gov
Caspase-2 Initiator caspase with roles in stress-induced apoptosis.Activated. nih.gov
Apoptosis-Inducing Factor (AIF) Nuclear Translocation

In addition to the caspase-dependent pathway initiated by cytochrome c, BMS-214662 also triggers a caspase-independent cell death pathway involving the Apoptosis-Inducing Factor (AIF). nih.gov AIF is a mitochondrial flavoprotein that, upon its release from the mitochondria, translocates to the nucleus. nih.govembopress.org In the nucleus, AIF contributes to chromatin condensation and large-scale DNA fragmentation, further ensuring the demise of the cell. embopress.orgembopress.org Studies have demonstrated that BMS-214662 induces the nuclear translocation of AIF, highlighting the compound's ability to engage multiple apoptotic pathways to effectively eliminate cancer cells. nih.gov This dual mechanism of action, engaging both caspase-dependent and -independent pathways, may contribute to its potency.

Phosphatidylserine (B164497) Exposure as an Apoptotic Marker

The externalization of phosphatidylserine (PS) to the outer leaflet of the plasma membrane is a hallmark of early apoptosis. Treatment of various cancer cell lines with BMS-214662 has been shown to induce this critical apoptotic event. In B-cell chronic lymphocytic leukemia (B-CLL) cells, BMS-214662 treatment led to a notable increase in phosphatidylserine exposure, which was detected by annexin (B1180172) V staining and flow cytometry. researchgate.net This induction of PS externalization was part of a broader apoptotic response that also included the loss of mitochondrial membrane potential. researchgate.net

Similarly, in human myeloma cell lines, BMS-214662 treatment resulted in phosphatidylserine exposure, indicative of apoptosis. nih.gov This was accompanied by other classic apoptotic features such as the development of apoptotic morphology and nuclear translocation of apoptosis-inducing factor (AIF). nih.gov The process of PS translocation is a key step in the apoptotic cascade, signaling for the engulfment of the dying cell by phagocytes. gla.ac.uk The consistent observation of PS exposure across different cancer cell types underscores its role as a reliable marker for BMS-214662-induced apoptosis. researchgate.netnih.gov

Cell LineApoptotic MarkerObservation
B-CLLPhosphatidylserine ExposureIncreased annexin V staining following BMS-214662 treatment. researchgate.net
Human MyelomaPhosphatidylserine ExposureObserved as part of the apoptotic morphology induced by BMS-214662. nih.gov

Modulation of c-Jun-NH2-terminal kinase (JNK) Pathway

The c-Jun NH2-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, and its activation is often linked to the induction of apoptosis. nih.govnih.gov Research has demonstrated that BMS-214662, but not its closely related but less apoptotic analog BMS-225975, activates the JNK pathway. aacrjournals.org In HCT-116 human colon tumor cells, treatment with BMS-214662 led to a concentration-dependent activation of phospho-JNK. aacrjournals.org In contrast, BMS-225975 showed minimal activation of this pathway even at high concentrations, highlighting a key mechanistic difference between these two farnesyltransferase inhibitors. aacrjournals.org

The activation of the JNK pathway by BMS-214662 suggests that this signaling route may contribute to its potent apoptotic effects. aacrjournals.org The JNK pathway can be triggered by various cellular stressors and, once activated, can phosphorylate a range of downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes. nih.govghislieri.it The differential ability of BMS-214662 to activate the JNK pathway provides a potential explanation for its superior apoptotic activity compared to other farnesyltransferase inhibitors. aacrjournals.org

CompoundCell LineEffect on JNK Pathway
BMS-214662HCT-116Concentration-dependent activation of phospho-JNK. aacrjournals.org
BMS-225975HCT-116Minimal activation of phospho-JNK. aacrjournals.org

Influence on PI3K/Akt Pathway (Lack of Direct Inhibition)

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival signaling route that is often dysregulated in cancer. While some farnesyltransferase inhibitors have been suggested to exert their effects by inhibiting this pathway, studies on BMS-214662 indicate a lack of direct inhibition. In B-CLL cells, low concentrations of BMS-214662 that were sufficient to inhibit farnesylation did not affect the activation of Akt. researchgate.net Similarly, in human myeloma cell lines, low concentrations of BMS-214662 effectively inhibited protein farnesylation without impacting Akt activation. nih.gov

Further investigation in myeloma cells using specific PI3K inhibitors, LY294002 and wortmannin, showed that these agents alone did not induce significant toxicity, suggesting that the PI3K/Akt pathway is not essential for the survival of these cells. unizar.es When combined with BMS-214662, these inhibitors did not significantly alter the toxicity of the farnesyltransferase inhibitor. unizar.es This body of evidence suggests that the apoptotic mechanism of BMS-214662 is independent of direct PI3K/Akt pathway inhibition. researchgate.netnih.govunizar.es

Cell LineCompound(s)Finding
B-CLLBMS-214662No effect on Akt activation at concentrations that inhibit farnesylation. researchgate.net
Human MyelomaBMS-214662Efficiently inhibited protein farnesylation but did not affect Akt activation. nih.gov
Human MyelomaBMS-214662 + LY294002/WortmanninNo significant change in BMS-214662 toxicity. unizar.es

Effects on Rheb GTPase and mTOR/S6K Signaling in Tsc-Deficient Models

The tuberous sclerosis complex (TSC) proteins, TSC1 and TSC2, form a complex that acts as a GTPase-activating protein (GAP) for the small GTPase Rheb. nih.govnih.gov Loss-of-function mutations in TSC1 or TSC2 lead to the accumulation of GTP-bound Rheb, resulting in constitutive activation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, S6 kinase (S6K). nih.govnih.gov Farnesyltransferase inhibitors have been investigated for their potential to inhibit Rheb, as farnesylation is a critical post-translational modification for many Ras family GTPases.

In models where the TSC/Rheb/mTOR/S6K pathway is hyperactive due to TSC1 or TSC2 deficiency, there is a strong rationale for the use of mTORC1 inhibitors. thelamfoundation.org The activation of mTORC1 by Rheb leads to the phosphorylation of downstream targets like S6K and 4E-binding protein 1 (4EBP1), which are involved in protein synthesis and cell growth. nih.gov While the direct effects of BMS-214662 on Rheb GTPase and mTOR/S6K signaling in Tsc-deficient models are not extensively detailed in the provided context, the known role of farnesyltransferase inhibitors in targeting Ras-like proteins suggests a potential mechanism of action in this context. ashpublications.org The inhibition of Rheb farnesylation could theoretically reduce its activity and subsequently dampen the hyperactive mTOR/S6K signaling characteristic of Tsc-deficient tumors.

Model SystemPathway ComponentRole/Observation
Tsc-deficient modelsTSC1/TSC2 complexActs as a GAP for Rheb, its loss leads to Rheb-GTP accumulation. nih.govnih.gov
Tsc-deficient modelsRheb GTPaseWhen GTP-bound, it activates mTOR signaling. nih.gov
Tsc-deficient modelsmTOR/S6KConstitutively activated, leading to increased cell growth and proliferation. nih.gov

Preclinical Biological Activity and Efficacy in Disease Models

In Vitro Cytostatic and Apoptotic Activity in Cell Line Models

BMS-214662 HCl has been identified as one of the most potent apoptotic farnesyltransferase inhibitors, exhibiting a broad spectrum of cytotoxic activity across numerous cancer cell lines of diverse histological origins. nih.govmedchemexpress.com Its efficacy is not contingent on the presence of a mutant ras oncogene, suggesting a broader mechanism of action. nih.gov

In vitro studies have consistently demonstrated the robust, cell-selective cytotoxic activity of this compound. nih.govmedchemexpress.com The compound has shown significant growth inhibitory effects in a panel of human tumor cell lines.

This compound has shown notable potency in inhibiting the growth of HCT-116 human colon carcinoma cells in soft agar (B569324) growth assays. nih.gov Furthermore, curative responses have been observed in mouse xenograft models bearing both HCT-116 and HT-29 colon carcinomas. nih.gov In HCT-116 cells, inhibition of H-Ras processing was observed to be more rapid compared to H-Ras-transformed rodent fibroblast tumors. nih.gov

Cytotoxicity of this compound in Colon Carcinoma Cell Lines

Cell LineAssay TypeEndpointObserved EffectReference
HCT-116Soft Agar Growth AssayGrowth InhibitionPotent Inhibition nih.gov
HT-29In Vivo Xenograft ModelTumor GrowthCurative Responses Observed nih.gov

The A2780 human ovarian carcinoma cell line has also been identified as sensitive to this compound. nih.govmedchemexpress.com Good potency in inhibiting the growth of these cells was demonstrated in soft agar growth assays. nih.gov

Activity of this compound in A2780 Ovarian Carcinoma Cells

Cell LineAssay TypeEndpointObserved EffectReference
A2780Soft Agar Growth AssayGrowth InhibitionGood Potency nih.gov

In vivo studies have demonstrated the efficacy of this compound in xenograft models of EJ-1 human bladder carcinoma, where curative responses were observed. nih.gov

Efficacy of this compound in EJ-1 Bladder Carcinoma Model

Cell LineModel TypeEndpointObserved EffectReference
EJ-1In Vivo Xenograft ModelTumor GrowthCurative Responses Observed nih.gov

The anti-tumor activity of this compound extends to pancreatic cancer models. Curative responses were noted in mice bearing staged MiaPaCa pancreatic carcinoma xenografts. nih.gov

Efficacy of this compound in MiaPaCa Pancreatic Carcinoma Model

Cell LineModel TypeEndpointObserved EffectReference
MiaPaCaIn Vivo Xenograft ModelTumor GrowthCurative Responses Observed nih.gov

Specific Sensitivity in Human Neoplastic Cell Lines

Calu-1 Lung Carcinoma Cells

In preclinical xenograft models, this compound has shown curative responses in mice bearing staged Calu-1 human lung carcinoma tumors. aacrjournals.org Studies investigating the administration schedule of BMS-214662 in these Calu-1 tumor-bearing mice did not observe any obvious schedule dependency for its antitumor activity. aacrjournals.org This suggests a degree of flexibility in how the compound might be administered to achieve its therapeutic effect against this type of lung cancer.

OVCAR-3 Human Ovarian Cancer Cells
MCF-7 Human Breast Cancer Cells

Detailed preclinical studies focusing on the direct effects of this compound on the MCF-7 human breast cancer cell line are not extensively covered in the available scientific literature. While research has been conducted on other farnesyltransferase inhibitors in this cell line, specific data for this compound is limited.

LNCaP Human Prostate Cancer Cells

Information regarding the preclinical biological activity and efficacy of this compound specifically in LNCaP human prostate cancer cells is not detailed in the currently available research.

A431 Squamous Cell Carcinoma Cells

Preclinical data detailing the biological activity and efficacy of this compound in A431 squamous cell carcinoma cells is not present in the reviewed scientific literature.

Human Leukemia Cell Lines

This compound has demonstrated notable preclinical and clinical activity against various human leukemias. In a phase I clinical study involving patients with acute leukemias and high-risk myelodysplastic syndromes, five patients showed evidence of antileukemia activity. nih.gov

Recent preclinical research has identified BMS-214662 as a molecular glue that targets the E3 ubiquitin ligase TRIM21, inducing the degradation of multiple nucleoporin proteins, which leads to the inhibition of nuclear export and ultimately cell death. biorxiv.org This mechanism was confirmed in the OCI-AML-3 acute myeloid leukemia cell line, where BMS-214662 induced rapid cell death. biorxiv.org

Furthermore, ex vivo studies on cells from patients with B-cell chronic lymphocytic leukemia (B-CLL), including those with resistance to cladribine (B1669150) and fludarabine (B1672870), showed that BMS-214662 induced apoptosis. The mechanism of action in these cells involved the loss of mitochondrial membrane potential, proapoptotic conformational changes of Bax and Bak, a reduction in Mcl-1 levels, and the activation of caspases 9 and 3. nih.gov

Human Myeloma Cell Lines (e.g., U266, RPMI 8226, NCI-H929, IM-9)

This compound induces apoptosis in human myeloma cell lines through a mechanism that involves the mitochondrial pathway. nih.gov Treatment with BMS-214662 leads to an increase in the levels of the BH3-only protein PUMA and induces proapoptotic conformational changes in Bax and Bak. nih.gov Concurrently, a reduction in the levels of the anti-apoptotic protein Mcl-1 is observed. nih.gov

These molecular events lead to a loss of the mitochondrial transmembrane potential, cytochrome c release, and the activation of a cascade of caspases, including caspases 2, 3, 8, and 9. nih.gov The process culminates in the nuclear translocation of apoptosis-inducing factor (AIF) and the development of apoptotic morphology. nih.gov

Interestingly, the dependence on caspases for the execution of apoptosis varies between different myeloma cell lines. In U266 and RPMI 8226 cells, the general caspase inhibitor Z-VAD-fmk significantly prevents cell death induced by BMS-214662. nih.gov However, in NCI-H929 cells, this inhibitor does not prevent cell death, suggesting that in some cell lines, the activation of Bax/Bak is sufficient to induce mitochondrial failure and the release of apoptogenic proteins without the need for caspase activation to facilitate apoptosis. nih.gov Even so, the final execution of apoptosis in all tested myeloma cell lines involves a caspase-9-triggered cascade and the nuclear action of AIF. nih.gov

Cell Line Cancer Type Key Findings
Calu-1 Lung Carcinoma Induces curative responses in xenograft models; activity is not schedule-dependent. aacrjournals.org
OCI-AML-3 Acute Myeloid Leukemia Induces rapid cell death via TRIM21-mediated degradation of nucleoporins. biorxiv.orgbiorxiv.org
B-CLL B-cell Chronic Lymphocytic Leukemia Induces apoptosis in patient cells, including those resistant to other therapies, via the mitochondrial pathway. nih.gov
U266 Myeloma Induces caspase-dependent apoptosis. nih.gov
RPMI 8226 Myeloma Induces caspase-dependent apoptosis. nih.gov
NCI-H929 Myeloma Induces caspase-independent apoptosis. nih.gov
IM-9 Myeloma Induces apoptosis via the mitochondrial pathway. nih.gov

Effects on H-Ras-Transformed Rodent Fibroblast Cells

In preclinical studies using rodent fibroblast cell lines, BMS-214662 demonstrated specific activity against cells transformed by the H-Ras oncogene. nih.gov The compound was effective in reversing the H-Ras-transformed phenotype. nih.gov However, it did not reverse the phenotype of cells transformed by K-Ras or other oncogenes, indicating a degree of selectivity for H-Ras-driven transformation in this model system. nih.gov Furthermore, BMS-214662 showed good potency in inhibiting the growth of H-Ras-transformed rodent cells in soft agar assays, which measure anchorage-independent growth, a hallmark of cancer cells. nih.govmedchemexpress.com

Absence of Ras Mutation as a Prerequisite for Sensitivity in Cell Lines

A significant finding from preclinical studies is that the presence of a mutated Ras oncogene is not a requirement for a cell line to be sensitive to BMS-214662. nih.gov Although the compound shows clear effects on H-Ras processing and phenotype in relevant models, its broad cytotoxic activity is not limited to cells harboring Ras mutations. nih.govbohrium.comnih.gov This suggests that the antitumor effects of BMS-214662 are not solely dependent on the inhibition of farnesylation of mutant Ras proteins. The compound's ability to induce apoptosis across a panel of cell lines with diverse histology and genetic backgrounds, irrespective of their Ras mutation status, points to other farnesylated proteins or alternative cellular pathways being critical to its mechanism of action. nih.gov

In Vivo Antitumor Activity in Murine Xenograft Models

Curative Responses in Staged Human Tumor Xenografts

BMS-214662 has demonstrated significant in vivo efficacy, including curative responses, in mice bearing staged (established) human tumor xenografts. nih.gov This level of activity was observed across several different histological types of cancer. These curative responses indicate that the compound is capable of eradicating established tumors in these preclinical models. nih.gov

The models in which curative responses were noted include:

Colon Carcinoma: HCT-116, HT-29 nih.gov

Pancreatic Carcinoma: MiaPaCa nih.gov

Lung Carcinoma: Calu-1 nih.gov

Bladder Carcinoma: EJ-1 nih.gov

A subline of the HCT-116 colon cancer model, HCT-116/VM46, which is resistant to multiple standard cytotoxic agents, remained susceptible to BMS-214662, highlighting its potential to overcome certain mechanisms of drug resistance. nih.gov

Tumor Regression and Growth Inhibition in Specific Models

Beyond curative responses, BMS-214662 caused significant tumor regression and growth inhibition in various human tumor xenograft models. nih.gov The compound was active when administered through both parenteral and oral routes. nih.gov

Tumor ModelHistologyResponse to BMS-214662Reference
HCT-116Colon CarcinomaCurative responses, Significant cytotoxicity, Increased apoptosis nih.govmedchemexpress.com
HT-29Colon CarcinomaCurative responses nih.gov
MiaPaCaPancreatic CarcinomaCurative responses nih.gov
Calu-1Lung CarcinomaCurative responses nih.gov
EJ-1Bladder CarcinomaCurative responses, Significant cytotoxicity nih.govmedchemexpress.com
A2780Ovarian CarcinomaPotent growth inhibition nih.govmedchemexpress.com
N-87Gastric CarcinomaBorderline activity nih.gov
Lewis LungMurine Lung CarcinomaInsensitive nih.gov
M5076Murine SarcomaInsensitive nih.gov

The antitumor activity of BMS-214662 was found to be broad-spectrum against human tumors, though murine tumors like the Lewis lung carcinoma and M5076 sarcoma were insensitive. nih.gov In the Calu-1 lung cancer model, no significant schedule dependency was observed, suggesting flexibility in potential treatment regimens. nih.gov The mechanism for the observed tumor regression involves the induction of apoptosis; tumors from mice treated with BMS-214662 showed a 4- to 10-fold increase in apoptotic cells compared to controls. medchemexpress.com

Induction of Apoptotic Cells in Treated Xenografts

BMS-214662 is recognized as a potent inducer of apoptosis, a key mechanism of its antitumor activity. nih.gov This apoptotic effect is not dependent on the presence of a mutant ras oncogene. nih.gov In myeloma cells, treatment with BMS-214662 led to an increase in the BH3-only protein PUMA, induced proapoptotic conformational changes in Bax and Bak, and reduced levels of Mcl-1. nih.gov These events are central to the intrinsic apoptotic pathway.

Activity Against Drug-Resistant Xenograft Sublines (e.g., HCT-116/VM46)

A significant finding is the sustained activity of BMS-214662 against tumor cells that have developed resistance to conventional chemotherapy agents. The HCT-116/VM46 subline of the HCT-116 colon tumor, which exhibits multidrug resistance, remained highly susceptible to the cytotoxic effects of BMS-214662. nih.gov

Summary of Preclinical Efficacy of this compound

Tumor ModelCell LineEfficacy
Human Colon TumorHCT-116Curative Responses
Human Colon TumorHT-29Curative Responses
Pancreatic TumorMiaPaCaCurative Responses
Lung TumorCalu-1Curative Responses
Bladder CarcinomaEJ-1Curative Responses
Drug-Resistant Colon TumorHCT-116/VM46High Susceptibility

Differential Sensitivity to Murine vs. Human Tumors in Xenograft Models

Preclinical studies using xenograft models have revealed a significant difference in the antitumor activity of BMS-214662 against human-derived tumors compared to murine tumors. nih.gov The compound demonstrated broad-spectrum efficacy and curative responses in athymic mice bearing a variety of staged human tumor xenografts. nih.gov In contrast, murine tumors showed a lack of sensitivity to the farnesyltransferase inhibitor (FTI). nih.gov

Specifically, curative outcomes were observed in models of human colon carcinoma (HCT-116 and HT-29), pancreatic carcinoma (MiaPaCa), lung carcinoma (Calu-1), and bladder carcinoma (EJ-1). nih.gov Furthermore, a subline of HCT-116 colon cancer cells (HCT-116/VM46), which is resistant to multiple standard cytotoxic agents, remained highly susceptible to BMS-214662. nih.gov Borderline activity was also noted against N-87 human gastric carcinoma. nih.gov However, two murine tumor models, Lewis lung carcinoma and M5076 sarcoma, were found to be insensitive to BMS-214662. nih.gov This suggests that while BMS-214662 is highly active against a range of human cancers, this efficacy does not directly translate to tumors of murine origin. nih.gov

Table 1: Differential Antitumor Activity of BMS-214662 in Xenograft Models

Tumor Origin Cell Line/Tumor Type Sensitivity to BMS-214662
Human HCT-116 (Colon) Sensitive (Curative Responses) nih.gov
Human HT-29 (Colon) Sensitive (Curative Responses) nih.gov
Human MiaPaCa (Pancreatic) Sensitive (Curative Responses) nih.gov
Human Calu-1 (Lung) Sensitive (Curative Responses) nih.gov
Human EJ-1 (Bladder) Sensitive (Curative Responses) nih.gov
Human HCT-116/VM46 (MDR Colon) Sensitive nih.gov
Human N-87 (Gastric) Borderline Activity nih.gov
Murine Lewis Lung Carcinoma Insensitive nih.gov

| Murine | M5076 Sarcoma | Insensitive nih.gov |

Modulation of Cellular Phenotypes Beyond Proliferation

BMS-214662 has demonstrated the ability to selectively reverse the transformed phenotype induced by specific oncogenes. In studies using rodent fibroblasts, BMS-214662 was effective in reversing the phenotype of cells transformed by the H-Ras oncogene. nih.gov However, this effect was specific, as the compound did not reverse the transformed phenotype in cells driven by K-Ras or other oncogenes. nih.gov This specificity highlights its targeted mechanism of action related to the inhibition of farnesyltransferase, an enzyme critical for the proper function and localization of H-Ras. medchemexpress.com

A key characteristic of malignant transformation is the ability of cells to grow without being attached to a solid surface, a property known as anchorage-independent growth. BMS-214662 has shown potent activity in inhibiting this phenotype in various cell types, as measured by soft agar assays. nih.govaacrjournals.org

The compound effectively inhibited the formation of colonies in soft agar by H-Ras-transformed rodent cells. nih.gov Its inhibitory activity extends to human cancer cell lines, including A2780 ovarian carcinoma and HCT-116 colon carcinoma cells. nih.govmedchemexpress.com Additionally, in studies involving mouse embryonic fibroblasts lacking the Tsc1 or Tsc2 tumor suppressor genes (Tsc-null cells), which exhibit anchorage-independent growth, BMS-214662 effectively blocked colony formation in soft agar. aacrjournals.org

Table 2: Efficacy of BMS-214662 in Soft Agar Assays

Cell Type Description Result
H-Ras-Transformed Rodent Fibroblasts Model of oncogenic transformation Potent inhibition of growth nih.gov
A2780 Human Ovarian Carcinoma Good potency in inhibiting growth nih.govmedchemexpress.com
HCT-116 Human Colon Carcinoma Good potency in inhibiting growth nih.govmedchemexpress.com
Tsc1-/- MEFs Tsc-null Mouse Embryonic Fibroblasts Effectively inhibited colony formation aacrjournals.org

Tsc-null mouse embryonic fibroblasts display distinct morphological characteristics, including a rounded shape and a cellular structure where actin filaments are found predominantly at the cell periphery. aacrjournals.orgnih.govresearchgate.net Treatment with BMS-214662 induces a significant rearrangement of this actin cytoskeleton. aacrjournals.orgnih.gov

The addition of the farnesyltransferase inhibitor led to the reappearance of intracellular actin filaments and a corresponding reduction of the peripheral actin filaments. nih.govresearchgate.net This effect on actin filament distribution appears to be largely mediated through the inhibition of the farnesylated Rheb GTPase, a protein that is downstream of the Tsc1/Tsc2 complex. nih.govresearchgate.net This was demonstrated in experiments where Tsc2-null cells expressing a geranylgeranylated mutant of Rheb, which bypasses the need for farnesylation, were much less responsive to the FTI-induced rearrangement of actin filaments. aacrjournals.orgnih.gov These findings indicate that BMS-214662 impacts not only cell growth but also the fundamental cytoskeletal architecture in cells with a compromised TSC pathway. nih.govresearchgate.net

Structure Activity Relationship Sar and Analog Studies of Bms 214662 Hcl

Comparison with Structurally Related Farnesyltransferase Inhibitors

Comparisons between BMS-214662 and closely related FTIs have been instrumental in elucidating the structural features that dictate their distinct pharmacological profiles, particularly concerning apoptosis induction and in vivo efficacy.

BMS-214662 and BMS-225975 are tetrahydrobenzodiazepine-based farnesyltransferase inhibitors with nearly identical structures. researchgate.netaacrjournals.orgnih.gov Despite this close structural similarity and very similar pharmacological profiles associated with FT inhibition, these compounds exhibit dramatic differences in their apoptotic potency and tumor-regressing activity in vivo. researchgate.netaacrjournals.orgnih.gov BMS-214662 is recognized as a highly potent apoptotic FTI and has demonstrated curative responses in murine models bearing various staged human tumor xenografts, such as HCT-116 human colon tumors. researchgate.netaacrjournals.orgnih.gov In contrast, BMS-225975 does not induce tumor regression and, at best, causes partial tumor growth inhibition in staged HCT-116 human colon tumor xenografts. researchgate.netaacrjournals.orgnih.gov

A key structural difference between BMS-214662 and BMS-225975 lies in the imidazole (B134444) ring. Replacing a hydrogen on the imidazole of BMS-214662 with a methyl group on the tau nitrogen results in BMS-225975. researchgate.net Despite this single methyl group difference, their activities against FT in vitro and in cells are similar. researchgate.netaacrjournals.orgnih.gov However, this subtle structural variation leads to a significant divergence in apoptotic potency and in vivo efficacy. researchgate.netaacrjournals.orgnih.gov BMS-225975 exhibits poor apoptotic activity compared to BMS-214662. researchgate.netaacrjournals.orgnih.gov This suggests that FT inhibition alone may not fully account for the potent apoptotic activity observed with BMS-214662. researchgate.netaacrjournals.orgnih.gov The lack of tumor regression activity in BMS-225975 was attributed to its relatively weak apoptotic potency, rather than poor cell permeability or pharmacokinetics. aacrjournals.orgnih.gov

Data comparing the apoptotic activity of BMS-214662 and BMS-225975 in HCT-116 cells shows a significant difference. A brief 2-hour exposure to low micromolar concentrations of BMS-214662 primes HCT-116 cells for apoptosis within 48 hours. aacrjournals.org In contrast, BMS-225975 required a much higher concentration (100 µM) for a 2-hour exposure to induce apoptosis in the same timeframe. aacrjournals.org

Further distinguishing their pharmacological profiles, activation of the c-Jun-NH2-terminal kinase (JNK) pathway was readily observed with BMS-214662 but not with BMS-225975. researchgate.netaacrjournals.orgnih.gov This differential activation of the JNK pathway by these structurally similar analogs may contribute to their distinct apoptotic and efficacy profiles.

Here is a summary of the comparative data for BMS-214662 and BMS-225975:

FeatureBMS-214662BMS-225975Source
Structural AnalogyTetrahydrobenzodiazepine-based FTITetrahydrobenzodiazepine-based FTI researchgate.netaacrjournals.orgnih.gov
Structural DifferenceHydrogen on imidazole tau nitrogenMethyl group on imidazole tau nitrogen researchgate.net
In vitro/Cellular FT Inhib.Very similar to BMS-225975Very similar to BMS-214662 researchgate.netaacrjournals.orgnih.gov
Apoptotic PotencyPotent inducer of apoptosisRelatively weak apoptotic inducer researchgate.netaacrjournals.orgnih.gov
In Vivo Tumor ActivityExhibits curative responses in xenograftsDoes not cause tumor regression; partial inhibition researchgate.netaacrjournals.orgnih.gov
JNK Pathway ActivationReadily observedNot observed researchgate.netaacrjournals.orgnih.gov

Importance of Specific Chemical Moieties for Activity

Structure-activity relationship studies of imidazole-containing farnesyltransferase inhibitors, including the class to which BMS-214662 belongs, have highlighted the critical role of specific chemical moieties for enzyme interaction and cellular activity. researchgate.netacs.orgaacrjournals.orgresearchgate.netnih.govacs.org

The imidazole ring is a crucial component in the interaction of these FTI compounds with the farnesyltransferase enzyme. researchgate.netacs.orgaacrjournals.org Its presence is important for the inhibitory activity against FT. researchgate.netacs.orgaacrjournals.org

Researchers have investigated the effect of substituting the imidazole ring with other heterocyclic rings, such as pyridine, in FTIs. researchgate.netresearchgate.net While such substitutions can sometimes improve cytotoxicity, they may simultaneously decrease the inhibitory activity on human farnesyltransferase. researchgate.netresearchgate.net This highlights a potential divergence between cellular cytotoxicity and direct enzyme inhibition, suggesting that the optimal structure for one activity may not be optimal for the other. Further SAR studies on tetrahydrobenzodiazepine FT inhibitors have shown that a hydrophobic substituent at the 4-position of the benzodiazepine (B76468), linked via a hydrogen bond acceptor, is important for enzyme inhibitory activity. acs.org Additionally, an aryl ring at position 7 or a hydrophobic group linked to the 8-position through an amide, carbamate, or urea (B33335) linkage was also found to be important for potent inhibition. acs.org

Advanced Mechanistic Investigations and Novel Discoveries

Identification as a Molecular Glue Degrader

Initially recognized as a farnesyltransferase inhibitor, BMS-214662 has been redefined through recent mechanistic studies as a cytotoxic molecular glue degrader. biorxiv.orgnih.gov Molecular glues are small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. biorxiv.orgsciencecast.orgbiorxiv.orgresearchgate.net A phenotypic screening approach, designed to identify small molecules with cytotoxicity dependent on ubiquitination, uncovered that BMS-214662's cell-killing mechanism requires the E3 ubiquitin ligase TRIM21. biorxiv.org This compound, along with others like PRLX-93936, directly targets TRIM21, inducing the proteasomal degradation of specific proteins. biorxiv.org

This reclassification of BMS-214662 highlights its role in the field of targeted protein degradation (TPD), a therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. researchgate.netnih.govbms.com Unlike traditional inhibitors, molecular glue degraders can target proteins previously considered "undruggable." bms.combiorxiv.org The discovery that the TRIM21-NUP98 interface can accommodate structurally diverse molecular glue degraders like BMS-214662, (S)-ACE-OH, and PRLX 93936, opens new avenues for therapeutic development. sciencecast.orgbiorxiv.orgbiorxiv.org

TRIM21-Dependent Cytotoxicity

The cytotoxic effects of BMS-214662 are directly linked to the presence and activity of the E3 ubiquitin ligase TRIM21. biorxiv.org Studies have demonstrated a strong correlation between TRIM21 expression levels in cancer cells and their sensitivity to BMS-214662. biorxiv.orgresearchgate.net Cells with higher levels of TRIM21 exhibit greater cytotoxicity when treated with the compound. biorxiv.org Conversely, the knockout of TRIM21 in cells renders them resistant to the cytotoxic effects of BMS-214662, confirming that its mechanism of action is TRIM21-dependent. biorxiv.orgbiorxiv.org This dependency suggests that BMS-214662 could be particularly effective in treating cancers characterized by high TRIM21 expression. biorxiv.orgresearchgate.net

Induction of TRIM21-NUP98 Interaction

BMS-214662 functions by inducing a direct interaction between TRIM21 and the nuclear pore complex protein NUP98. sciencecast.orgbiorxiv.orgbiorxiv.org This induced proximity is a hallmark of molecular glue degraders. sciencecast.orgbiorxiv.orgbiorxiv.org Research has shown that BMS-214662, similar to other identified molecular glues like (S)-ACE-OH and PRLX 93936, engages the TRIM21-NUP98 interface. sciencecast.orgbiorxiv.orgbiorxiv.org This interaction is specific, as genetic disruption of NUP98's autoproteolysis domain prevents the cytotoxic effects of BMS-214662. biorxiv.org This finding strongly supports a direct glue mechanism where the compound acts as a bridge between TRIM21 and NUP98. biorxiv.org

Degradation of Nuclear Pore Proteins

The BMS-214662-mediated interaction between TRIM21 and NUP98 triggers the degradation of multiple proteins within the nuclear pore complex (NPC). biorxiv.orgbiorxiv.org This leads to a disruption of nucleocytoplasmic trafficking, the process by which molecules are transported between the nucleus and the cytoplasm, ultimately resulting in cell death. biorxiv.orgnih.govbiorxiv.org Proteomic analyses have revealed that treatment with BMS-214662 leads to the rapid degradation of a wide array of nucleoporins. biorxiv.org This degradation is critically dependent on TRIM21, as nucleoporin levels remain unaffected by BMS-214662 in cells lacking this E3 ligase. biorxiv.org The loss of these essential components of the nuclear pore impairs the structural integrity and function of the nucleus. molbiolcell.orgmolbiolcell.org

Specific Depletion of NUP214, NUP35, NUP155, SMPD4, and GLE1

While comprehensive proteomic studies have shown broad degradation of nucleoporins, specific research highlighting the depletion of NUP214, NUP35, NUP155, SMPD4, and GLE1 following BMS-214662 treatment is still emerging. However, extensive proteomic analyses have identified a wide range of nucleoporins that are degraded following treatment with BMS-214662, with NUP88 and NUP98 being the most significantly affected in some cell lines. biorxiv.org The degradation of these and other nucleoporins is a direct consequence of the TRIM21-mediated ubiquitination initiated by the molecular glue.

Induction of TRIM21-Dependent Polyubiquitination of NUP98 Condensates

BMS-214662 induces the polyubiquitination of NUP98 condensates in a TRIM21-dependent manner. biorxiv.org NUP98 is known to form biomolecular condensates, which are specialized, membrane-less compartments within the cell nucleus that play roles in gene regulation. nih.govnih.gov By recruiting TRIM21 to these NUP98 condensates, BMS-214662 facilitates the attachment of multiple ubiquitin molecules (polyubiquitination) to proteins within these structures. biorxiv.org This process marks the proteins for degradation by the proteasome, leading to the dissolution of the condensates and the destruction of their component proteins. biorxiv.org This mechanism of targeting protein assemblies is a unique feature of TRIM21-based degraders. nih.gov

Phenotypic Similarities to Other Molecular Glue Degraders (e.g., (S)-ACE-OH)

The cellular activities and mechanistic profile of BMS-214662 show a striking resemblance to other recently identified molecular glue degraders, particularly (S)-ACE-OH. biorxiv.org (S)-ACE-OH, a metabolite of the drug acepromazine, was also found to recruit TRIM21 to NUP98, leading to the degradation of nuclear pore proteins and the disruption of nucleocytoplasmic trafficking. nih.gov Both BMS-214662 and (S)-ACE-OH exert TRIM21-dependent cytotoxicity and induce the degradation of a similar set of nuclear pore proteins. biorxiv.org These parallels underscore a common mechanism of action and highlight the TRIM21-NUP98 interface as a viable target for a diverse range of small molecules with therapeutic potential. sciencecast.orgbiorxiv.orgbiorxiv.org

Table of Key Mechanistic Features of BMS-214662 HCl

Feature Description
Molecular Target E3 Ubiquitin Ligase TRIM21
Neosubstrate Nuclear Pore Protein NUP98
Mechanism of Action Molecular Glue Degrader
Primary Cellular Effect Degradation of Nuclear Pore Proteins
Downstream Consequence Disruption of Nucleocytoplasmic Trafficking

| Cytotoxicity Dependence | TRIM21 Expression |

Table of Compounds Mentioned

Compound Name
(S)-ACE-OH
Acepromazine
This compound
HGC652

Role of Protein Kinase C Beta (PKCβ) Activation in Specific Cell Types (e.g., CML stem cells)

Advanced mechanistic investigations into the effects of this compound have revealed a novel pathway for inducing apoptosis in specific cancer cell populations, particularly Chronic Myeloid Leukemia (CML) stem cells, that is independent of its function as a farnesyltransferase inhibitor (FTI). nih.gov This unique mechanism centers on the activation of Protein Kinase C beta (PKCβ).

Research has demonstrated that BMS-214662 selectively triggers apoptosis in primitive CD34+/CD38- CML stem cells while having a comparatively milder effect on their normal counterparts. nih.govnih.gov This selectivity is significant because CML is a hematopoietic stem cell disorder, and targeting the cancer stem cell population is crucial for eradicating the disease. nih.govnih.gov Unlike other farnesyltransferase inhibitors such as BMS-225975, which is structurally similar and an equally potent FTI, BMS-214662's ability to induce apoptosis points to a distinct mechanism of action. nih.govnih.gov

The apoptotic process initiated by BMS-214662 in CML stem cells proceeds through the intrinsic mitochondrial pathway. nih.gov This is characterized by a series of cellular events including conformational changes in the Bax protein, a decrease in mitochondrial membrane potential, the generation of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria, and the subsequent activation of caspases 9 and 3. nih.gov

Crucially, the upregulation of PKCβ has been identified as an early and essential event that precedes these apoptotic changes. nih.gov Studies have shown that treatment of CML CD34+ and CD34+/CD38- cells with BMS-214662 leads to an upregulation of PKCβ. nih.gov This upregulation is a key initiator of the apoptotic cascade. To further validate the role of PKCβ, experiments using PKC modulators have been conducted. Co-treatment of CML stem cells with BMS-214662 and PKC modulators like bryostatin-1 (B1241195) or hispidin (B607954) resulted in a marked decrease in the early apoptotic events and subsequent cell death. nih.gov This demonstrates that the activation of PKCβ is a critical step in the apoptotic pathway induced by BMS-214662 in these cells.

This distinct mechanism involving PKCβ activation provides a molecular basis for the development of new therapeutic strategies aimed at selectively eliminating CML stem cells. nih.gov The ability of BMS-214662 to induce apoptosis in both quiescent and proliferating CML stem and progenitor cells, a capability not observed with tyrosine kinase inhibitors like imatinib (B729) or dasatinib (B193332) alone, further underscores its therapeutic potential. nih.govashpublications.org The pro-apoptotic activity of BMS-214662 is also observed in acute myeloid leukemia (AML) cells, where it similarly upregulates PKCβ to trigger the intrinsic apoptotic pathway. ashpublications.org

Detailed Research Findings

FindingCell TypeKey ObservationsReference
Selective Apoptosis InductionPrimitive CD34+/CD38- CML stem cellsBMS-214662 significantly and selectively induces apoptosis compared to normal hematopoietic stem cells. nih.gov
Mechanism of ApoptosisCML stem/progenitor cellsApoptosis occurs via the intrinsic mitochondrial pathway, involving Bax activation, loss of mitochondrial membrane potential, and caspase activation. nih.gov
Role of PKCβCML CD34+ and CD34+/CD38- cellsUpregulation of PKCβ is an early event that initiates the apoptotic cascade. nih.gov
Effect of PKC ModulatorsCML CD34+ and CD34+/CD38- cellsCo-treatment with PKC modulators (bryostatin-1, hispidin) markedly decreases BMS-214662-induced apoptosis. nih.gov
Comparison with other FTIsCML stem/progenitor cellsUnlike the structurally similar FTI BMS-225975, BMS-214662 induces apoptosis, indicating a unique mechanism of action. nih.govnih.gov
Effect on Quiescent CellsQuiescent CML stem cellsBMS-214662 is effective against the primitive quiescent stem cell fraction, which is not effectively targeted by imatinib or dasatinib. ashpublications.org
Activity in AMLAML CD34+ cellsBMS-214662 induces apoptosis through upregulation of PKCβ and activation of the intrinsic apoptotic pathway. ashpublications.org

Methodological Approaches in Preclinical Research on Bms 214662 Hcl

In Vitro Cell-Based Assays

In vitro studies are fundamental to understanding the direct effects of BMS-214662 HCl on cancer cells. These assays provide a controlled environment to assess specific cellular responses to the compound.

Cell Growth Inhibition Assays (e.g., MTT assay)

Cell growth inhibition assays are crucial for determining the cytotoxic and cytostatic effects of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. cellbiologics.com This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. cellbiologics.com In the presence of viable cells, the yellow tetrazolium salt, MTT, is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. cellbiologics.com The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization. cellbiologics.com

Studies have utilized the MTT assay to evaluate the inhibitory effects of BMS-214662 on various cancer cell lines. For instance, in malignant pleural mesothelioma (MPM) cell lines, the MTT assay revealed that BMS-214662 was moderately active, though less so than in human colon cancer (HCT116) or non-small cell lung cancer (A549) cell lines. uninsubria.ituninsubria.it In acute myeloid leukemia (AML) cells, the MTT assay demonstrated that the MEK inhibitor CI-1040 could inhibit cell proliferation in a dose- and time-dependent manner, suggesting potential for combination therapies. europeanreview.org Similarly, in chronic myeloid leukemia (CML) cells, BMS-214662 showed potent activity at clinically achievable concentrations. gla.ac.uk

Table 1: Cell Growth Inhibition by BMS-214662 in Various Cancer Cell Lines This table is interactive. Users can sort data by clicking on the column headers.

Cell Line Cancer Type Assay Endpoint Finding Reference
HCT-116 Colon Carcinoma Soft Agar (B569324) Growth Inhibition Good potency nih.gov
A2780 Ovarian Carcinoma Soft Agar Growth Inhibition Good potency nih.gov
H-ras-transformed rodent cells - Soft Agar Growth Inhibition Good potency nih.gov
San-1 - Growth Assay Growth Inhibition Less pronounced inhibition compared to BMS-225975 aacrjournals.org
Malignant Pleural Mesothelioma (MPM) Mesothelioma MTS Assay Growth Inhibition Moderately active uninsubria.ituninsubria.it
Chronic Myeloid Leukemia (CML) CD34+ cells Leukemia - Cytotoxicity Potent at clinically achievable concentrations gla.ac.uk

Apoptosis Induction Measurement (e.g., nucleosomal DNA increase)

A key mechanism of action for many anti-cancer agents is the induction of apoptosis, or programmed cell death. One method to measure apoptosis is to quantify the increase in nucleosomal DNA fragments in the cell cytoplasm, a hallmark of this process. aacrjournals.org

Research has shown that BMS-214662 is a potent inducer of apoptosis. nih.gov In HCT-116 human colon tumor cells, even a brief 2-hour exposure to low micromolar concentrations of BMS-214662 was sufficient to trigger apoptosis within 48 hours. aacrjournals.org Continuous exposure for 48 hours required lower concentrations of the compound to achieve the same effect. aacrjournals.org Studies in malignant pleural mesothelioma (MPM) cells also demonstrated that BMS-214662 could trigger moderate apoptosis, as confirmed by both the ApopTag peroxidase in situ apoptosis assay and the appearance of a DNA ladder, which indicates internucleosomal DNA fragmentation. uninsubria.ituninsubria.it

Western Blot Analysis for Protein Processing and Signaling Pathway Activation

Western blot analysis is an indispensable technique used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications. This method is crucial for understanding how BMS-214662 affects cellular signaling pathways. thermofisher.com

In the context of BMS-214662 research, Western blotting has been used to investigate its effects on various signaling proteins. For example, in human myeloma cell lines, treatment with BMS-214662 led to the activation of multiple caspases, including caspase-2, -3, -8, and -9, which are key executioners of apoptosis. nih.govresearchgate.net The analysis also revealed a reduction in the levels of Mcl-1, an anti-apoptotic protein, and an increase in the levels of the pro-apoptotic BH3-only protein PUMA. nih.gov Furthermore, Western blotting confirmed the activation of the c-Jun-NH2-terminal kinase (JNK) pathway in HCT-116 cells treated with BMS-214662. aacrjournals.org In B-cell chronic lymphocytic leukemia (B-CLL) cells, this technique showed that BMS-214662 treatment resulted in the cleavage of Lamin B1 and the activation of caspases 3 and 9. researchgate.net A proteomic approach using iTRAQ followed by Western blot validation in CD34+ CML cells identified altered levels of proteins involved in nucleic acid metabolism and oncogenesis, including the upregulation of the proliferation regulator Ebp1 in the nucleus. nih.gov

Flow Cytometry (FACS) for Apoptotic Markers and Cell Population Analysis

Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), is a powerful technique for analyzing the physical and chemical characteristics of a population of cells. It is particularly useful for quantifying apoptosis by detecting markers such as phosphatidylserine (B164497) (PS) exposure on the outer cell membrane (using Annexin (B1180172) V staining) and changes in mitochondrial membrane potential. researchgate.netacs.orgoncotarget.combu.edu

In studies on B-CLL cells, flow cytometry was used to analyze apoptosis by simultaneously staining with Annexin V-PE and DiOC6(3). researchgate.net This revealed that BMS-214662 induced apoptosis in a dose- and time-dependent manner, including in cells resistant to other chemotherapeutic agents. researchgate.net The analysis also showed that BMS-214662 treatment led to a loss of mitochondrial membrane potential and the induction of pro-apoptotic conformational changes in Bax and Bak proteins. researchgate.net In CML stem/progenitor cells, flow cytometry using CFSE was employed to track cell division and assess apoptosis, demonstrating that BMS-214662 preferentially targeted non-proliferating cells. gla.ac.uk

Soft Agar Growth Assays for Anchorage Independence

The ability of cancer cells to grow without being attached to a solid surface, known as anchorage-independent growth, is a hallmark of malignant transformation. nih.govcellbiolabs.com Soft agar growth assays are the gold standard for assessing this characteristic in vitro. nih.govcreative-bioarray.com In this assay, cells are cultured in a semi-solid agar medium that prevents them from adhering to the culture plate, thus selecting for the growth of transformed cells. nih.govcreative-bioarray.com

BMS-214662 has demonstrated significant activity in inhibiting anchorage-independent growth. In soft agar assays, the compound showed good potency in inhibiting the growth of H-ras-transformed rodent cells, as well as A2780 human ovarian carcinoma and HCT-116 human colon carcinoma tumor cells. nih.gov Studies on malignant pleural mesothelioma (MPM) cells in primary culture also utilized soft agar assays to evaluate the effects of BMS-214662. uninsubria.ituninsubria.it

In Vivo Xenograft Model Systems

To evaluate the anti-tumor efficacy of BMS-214662 in a more complex biological system, researchers utilize in vivo xenograft models. nih.govaacrjournals.org These models typically involve the subcutaneous implantation of human tumor cells into immunodeficient mice. nih.govresearchgate.net The growth of the resulting tumors can then be monitored over time in response to treatment with the investigational agent.

Preclinical studies have shown that BMS-214662 exhibits curative responses in mice bearing a variety of staged human tumor xenografts. aacrjournals.org For example, curative activity was observed in mice with HCT-116 and HT-29 colon, MiaPaCa pancreatic, Calu-1 lung, and EJ-1 bladder carcinoma xenografts. nih.govcaymanchem.com The compound was found to be active when administered through various routes, including parenteral and oral. nih.gov Notably, a subline of HCT-116 that is resistant to multiple standard cytotoxic agents remained susceptible to BMS-214662. nih.gov However, some murine tumors, such as Lewis lung carcinoma and M5076 sarcoma, were found to be insensitive to the compound. nih.gov

Table 2: Summary of this compound Activity in In Vivo Xenograft Models This table is interactive. Users can sort data by clicking on the column headers.

Tumor Model Cancer Type Finding Reference
HCT-116 Colon Carcinoma Curative responses nih.govaacrjournals.org
HT-29 Colon Carcinoma Curative responses caymanchem.com
MiaPaCa Pancreatic Carcinoma Curative responses nih.govcaymanchem.com
Calu-1 Lung Carcinoma Curative responses nih.govcaymanchem.com
EJ-1 Bladder Carcinoma Curative responses nih.govcaymanchem.com
HCT-116/VM46 (MDR) Colon Carcinoma Remained susceptible nih.gov
N-87 Gastric Carcinoma Borderline activity nih.gov
Lewis Lung Carcinoma Murine Lung Carcinoma Insensitive nih.gov
M5076 Sarcoma Murine Sarcoma Insensitive nih.gov

Murine Xenograft Tumor Models for Antitumor Activity Assessment

Preclinical evaluation of the farnesyltransferase inhibitor BMS-214662 has extensively utilized murine xenograft models to determine its antitumor efficacy across a range of human cancers. In these studies, human tumor cell lines are implanted subcutaneously into immunocompromised mice, typically athymic nude mice, allowing the tumors to grow. nih.gov Once tumors reach a specified size, treatment with BMS-214662 is initiated. aacrjournals.org

This model has been instrumental in demonstrating the broad-spectrum antitumor activity of BMS-214662. nih.gov Curative or significant tumor growth inhibition has been observed in xenografts of various histological origins, including:

Colon Carcinoma: HCT-116 and HT-29. nih.govcaymanchem.com

Pancreatic Carcinoma: MiaPaCa. nih.govcaymanchem.com

Lung Carcinoma: Calu-1. nih.govcaymanchem.com

Bladder Carcinoma: EJ-1. nih.govcaymanchem.com

Notably, the antitumor activity of BMS-214662 in these models is not strictly dependent on the presence of a mutant ras oncogene, a key target of farnesyltransferase inhibitors. nih.gov For instance, curative responses were seen in the HCT-116 human colon tumor model, which bears a mutant K-Ras gene. aacrjournals.orgnih.gov However, the compound also shows efficacy against tumor cells with wild-type Ras. medkoo.com

A particularly sensitive murine xenograft model, San-1, was developed to evaluate the in vivo activity of farnesyltransferase inhibitors. aacrjournals.org While BMS-214662 demonstrated curative responses in HCT-116 xenografts, a structurally similar analog, BMS-225975, which also inhibits farnesyltransferase, showed minimal activity in the same model, highlighting that farnesyltransferase inhibition alone may not account for the potent antitumor effects of BMS-214662. aacrjournals.org In contrast, the San-1 model proved useful for assessing the more cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effects of compounds like BMS-225975. aacrjournals.org

It is worth noting that while BMS-214662 showed broad activity against human tumor xenografts, murine tumors such as Lewis lung carcinoma and M5076 sarcoma were found to be insensitive to the compound. nih.gov

Cell LineCancer TypeRas StatusBMS-214662 Activity in Xenograft Model
HCT-116Colon CarcinomaMutant K-RasCurative. nih.govaacrjournals.orgcaymanchem.com
HT-29Colon CarcinomaWild-typeActive. nih.govcaymanchem.com
MiaPaCaPancreatic CarcinomaMutant K-RasActive. nih.govcaymanchem.com
Calu-1Lung CarcinomaMutant K-RasActive. nih.govcaymanchem.com
EJ-1Bladder CarcinomaMutant H-RasActive. nih.govcaymanchem.com
N-87Gastric CarcinomaWild-typeBorderline activity. nih.gov
Lewis LungMurine Lung CarcinomaNot specifiedInsensitive. nih.gov
M5076Murine SarcomaNot specifiedInsensitive. nih.gov

Histopathological Analysis of Apoptotic Indices in Tumor Tissues

A key aspect of understanding the in vivo mechanism of action of BMS-214662 involves the histopathological analysis of tumor tissues from treated xenograft models. This method provides direct evidence of the cellular response to the drug within the tumor microenvironment. A primary focus of this analysis is the assessment of apoptosis, or programmed cell death, which is a desired outcome for anticancer therapies.

Studies have shown that tumors from mice treated with BMS-214662 exhibit a significantly increased number of apoptotic cells compared to tumors from untreated control mice. medchemexpress.com Specifically, in HCT-116 human colon tumor xenografts, treatment with BMS-214662 led to a 4- to 10-fold increase in the apoptotic index (AI). medchemexpress.com The apoptotic index is a measure of the percentage of cells undergoing apoptosis within a given tissue sample.

The induction of apoptosis is a hallmark of BMS-214662's potent antitumor activity. nih.govaacrjournals.org Morphological evaluation of cells treated with BMS-214662 reveals classic features of apoptosis, including cell shrinkage and chromatin condensation. researchgate.net In some myeloma cell lines, nuclear fragmentation and the formation of apoptotic bodies are also observed. researchgate.net

Furthermore, investigations into the molecular mechanisms of apoptosis induced by BMS-214662 in human myeloma cell lines have identified the involvement of the mitochondrial pathway. researchgate.net Treatment with the compound leads to the nuclear translocation of apoptosis-inducing factor (AIF), a protein normally located in the mitochondria. researchgate.netnih.gov This translocation is a key event in caspase-independent apoptosis. In some cell lines, this process is dependent on caspase activation, while in others it occurs independently, indicating a multifaceted mechanism of apoptosis induction that can vary between different cancer cell types. researchgate.net

Biochemical Assays for Enzyme Activity and Protein Farnesylation

Biochemical assays are fundamental in characterizing the molecular mechanism of BMS-214662, primarily its function as a farnesyltransferase inhibitor. These assays allow for the quantification of its inhibitory potency and the direct observation of its effects on protein farnesylation within cells.

The potency of BMS-214662 as a farnesyltransferase (FTase) inhibitor is quantified using enzyme inhibition assays to determine its half-maximal inhibitory concentration (IC50). These assays typically measure the ability of the compound to block the transfer of a farnesyl group from farnesyl pyrophosphate to a protein substrate, such as Ras.

BMS-214662 is a highly potent inhibitor of FTase, with reported IC50 values in the low nanomolar range. caymanchem.comnih.gov For instance, the IC50 for inhibiting the farnesylation of H-Ras is approximately 1.3 nM, and for K-Ras, it is 8.4 nM. medchemexpress.com The compound demonstrates high selectivity for FTase over the related enzyme geranylgeranyltransferase I (GGTase I), with an IC50 of 1,900 nM for the latter, making it over 1,000-fold more selective for FTase. caymanchem.commedchemexpress.com

This high potency and selectivity are central to its designed mechanism of action, which is to prevent the post-translational modification of proteins crucial for oncogenic signaling pathways. biosynth.com

Enzyme/SubstrateIC50 Value
Farnesyltransferase (FTase) / H-Ras1.3 nM. caymanchem.commedchemexpress.com
Farnesyltransferase (FTase) / K-Ras8.4 nM. medchemexpress.com
Geranylgeranyltransferase I (GGTase I)1,900 nM. caymanchem.com

To confirm that BMS-214662 inhibits farnesyltransferase activity within living cells, researchers often analyze the farnesylation status of specific cellular proteins. The chaperone protein HDJ-2 (also known as DnaJ homolog subfamily B member 6) is a well-established marker for this purpose. researchgate.netaacrjournals.org

HDJ-2 undergoes farnesylation, and this modification affects its migration pattern during SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The farnesylated form of HDJ-2 migrates faster than the non-farnesylated, unprocessed form. When cells are treated with an effective farnesyltransferase inhibitor like BMS-214662, the farnesylation of HDJ-2 is blocked, leading to an accumulation of the unprocessed form.

This accumulation is visualized on a Western blot as the appearance of a slower-migrating band, referred to as a "mobility shift." researchgate.net The observation of this shift in HDJ-2 from treated cells serves as a reliable biomarker for the inhibition of farnesyltransferase in a cellular context. researchgate.netaacrjournals.org This method has been used to confirm the on-target activity of BMS-214662 in various cancer cell lines, including human myeloma and B-cell chronic lymphocytic leukemia cells. researchgate.netresearchgate.net

Proteomic Approaches for Target Identification and Degradation Analysis

Recent research has employed advanced proteomic techniques to uncover novel mechanisms of action for BMS-214662 beyond its established role as a farnesyltransferase inhibitor. These unbiased, large-scale analyses of the cellular proteome have revealed that BMS-214662 can function as a "molecular glue," inducing the degradation of specific proteins.

A phenotypic screening approach identified BMS-214662 as a cytotoxic agent whose mechanism requires ubiquitination. biorxiv.org Further investigation revealed that BMS-214662 acts as a molecular glue that directly targets the E3 ubiquitin ligase TRIM21. biorxiv.org By binding to TRIM21, BMS-214662 induces the proteasomal degradation of multiple nucleoporin proteins, which are essential components of the nuclear pore complex. biorxiv.org

Label-free quantitative proteomics and proximity labeling proteomics have been used to identify the specific proteins targeted for degradation. biorxiv.org In cells treated with BMS-214662, a significant depletion of several nuclear pore proteins, including NUP98, NUP214, NUP35, and NUP155, was observed. biorxiv.orgpatsnap.com This degradation is dependent on the presence of TRIM21. biorxiv.org

The degradation of nucleoporins leads to the inhibition of nuclear export, which ultimately contributes to cell death. biorxiv.org This finding provides a molecular explanation for previous observations of disrupted subcellular protein localization following treatment with BMS-214662. biorxiv.org For example, a quantitative proteomics study in chronic myeloid leukemia (CML) cells treated with BMS-214662 identified alterations in the localization of proteins, with many cytosolic proteins being of nuclear origin, suggesting a loss of nuclear membrane integrity. nih.gov

These proteomic studies have thus redefined BMS-214662 as a molecular glue degrader that targets the TRIM21-nucleoporin interface, opening new avenues for its potential therapeutic application. biorxiv.orgpatsnap.com

Genetic Perturbation Studies (e.g., CRISPR/Cas9 in knockout clones, overexpression)

Genetic perturbation techniques, particularly CRISPR/Cas9 gene editing, have become crucial tools in elucidating the mechanism of action and identifying key determinants of sensitivity to drugs like BMS-214662.

Recent studies have utilized CRISPR/Cas9 to create knockout (KO) cell lines to validate the targets of BMS-214662 identified through proteomic approaches. biorxiv.org To confirm that the cytotoxic effects of BMS-214662 are mediated through the E3 ligase TRIM21, researchers generated TRIM21 KO clones in cell lines such as A549. biorxiv.org These TRIM21 KO cells showed significant resistance to the cytotoxic effects of BMS-214662, confirming that TRIM21 is essential for the drug's activity. biorxiv.org

Conversely, overexpression of TRIM21 in these KO cells restored sensitivity to the compound. biorxiv.org This genetic evidence strongly supports the model where BMS-214662 acts as a molecular glue, bringing together TRIM21 and its neosubstrates (nucleoporins) to induce their degradation.

Furthermore, genome-scale CRISPR/Cas9 screens, while not directly reported for BMS-214662 in the provided context, represent a powerful, unbiased method for identifying genes that, when knocked out, confer resistance or sensitivity to a compound. This technology allows for the screening of thousands of gene knockouts simultaneously to uncover novel genetic dependencies and mechanisms of drug action. harvard.edu For example, such screens have been used to identify critical pathways for the proliferation and survival of cancer cells, which could then be targeted by drugs. nih.gov The application of such genetic perturbation studies is invaluable for validating drug targets and understanding the complex cellular responses to therapeutic agents.

Synthetic Research Strategies for Bms 214662 Hcl

Large-Scale Synthesis Approaches in a Research Context

A key step highlighted in the large-scale synthesis involves the formation of a sulfonamide intermediate. thieme-connect.com This step utilizes a hindered β-hydroxyamine precursor, where the hydroxyl group is temporarily protected as a trimethylsilyl (B98337) ether. thieme-connect.com The reaction sequence for the large-scale synthesis, as depicted in one source, involves several steps starting from a nitro-substituted benzene (B151609) derivative, which undergoes transformations including reductive amination and sulfonamide formation to construct the benzodiazepine (B76468) core and introduce the necessary substituents. thieme-connect.com

Resolution of Stereochemistry

BMS-214662 possesses a chiral center at the 3-position of the benzodiazepine ring, and the biologically active form is the (R)-enantiomer. nih.govacs.orgtocris.comnih.gov Achieving the correct stereochemistry is therefore critical for the synthesis of the active compound.

While specific details on the stereochemistry resolution method used for BMS-214662 in the discovery or large-scale synthesis are not extensively described in the immediate search results, general strategies for obtaining specific enantiomers in chemical synthesis are known. These methods can include the use of chiral intermediates in the synthesis route or the resolution of a racemic mixture of a key intermediate or the final product. google.com Resolution of racemates can be achieved through various techniques, such as the formation of diastereomeric salts followed by fractional crystallization, or by using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC). google.comacs.org Another approach involves the use of chiral derivatizing reagents to form diastereomers that can then be separated. google.com Given the established (R) configuration of BMS-214662, it is evident that a method for controlling or resolving the stereochemistry at the 3-position was successfully implemented in its synthesis. nih.govacs.orgtocris.comnih.gov

Comparative Preclinical Pharmacology of Bms 214662 Hcl

Distinctiveness from Other Farnesyltransferase Inhibitors (e.g., SCH66336, L-744832, R115777, BIM-46228, FTI-277, B-956, FTI-2153)

BMS-214662, a potent, non-thiol, nonpeptide, competitive farnesyltransferase inhibitor (FTI), demonstrates a preclinical profile that is markedly distinct from other compounds in its class. aacrjournals.org The primary differentiating characteristic is its potent ability to induce apoptosis, leading to significant tumor regression and, in some preclinical models, curative responses. doi.orgaacrjournals.orgnih.gov This contrasts sharply with the predominantly cytostatic (growth-inhibiting) effects observed with many other FTIs, including lonafarnib (B1684561) (SCH66336), tipifarnib (B1682913) (R115777), L-744832, FTI-277, B-956, FTI-2153, and BIM-46228. aacrjournals.org These agents typically produce noncurative regressions or simply inhibit tumor growth in preclinical models. aacrjournals.org

The profound apoptotic capability of BMS-214662 is considered its most significant feature. nih.gov This effect is observed across a broad spectrum of cell lines with diverse histological origins, and sensitivity is not dependent on the presence of a ras mutation. nih.govcancer.gov The compound's dose-dependent cytotoxicity is largely attributed to the induction of apoptosis, even at submicromolar concentrations. aacrjournals.org

Further evidence of its unique mechanism comes from comparative studies with BMS-225975, a very close structural analog of BMS-214662. aacrjournals.org Despite having nearly identical structures and similar potency in inhibiting the farnesyltransferase (FT) enzyme in vitro, BMS-225975 lacks the potent apoptotic and tumor-regressing activity of BMS-214662. aacrjournals.org In HCT-116 human colon tumor cells, both compounds were equally effective at inhibiting Ras processing. aacrjournals.org However, BMS-214662 induced apoptosis at much lower concentrations than BMS-225975. aacrjournals.org This suggests that the profound apoptotic effect of BMS-214662 is not solely a result of FT inhibition and points to a distinct, additional mechanism of action. aacrjournals.org Recent findings suggest this additional mechanism may involve acting as a molecular glue to induce TRIM21-mediated ubiquitination and degradation of nucleoporins, a cytotoxic action not seen with its N-methyl analog BMS-225975. biorxiv.org

This distinction is also reflected in cellular sensitivity profiles. A panel of cancer cell lines showed clearly different patterns of sensitivity to the apoptotic BMS-214662 compared to the cytostatic BMS-225975. aacrjournals.org For instance, cell lines like OVCAR-3 (ovarian), MCF-7 (breast), and LNCAP (prostate) were particularly sensitive to BMS-214662 but not to its analog. aacrjournals.org

CompoundPrimary Preclinical EffectKey Distinguishing Feature from BMS-214662
BMS-214662Potently Apoptotic, Cytotoxic doi.orgaacrjournals.orgN/A
SCH66336 (Lonafarnib)Cytostatic aacrjournals.orgPrimarily inhibits cell proliferation rather than inducing potent apoptosis. aacrjournals.org
L-744,832Cytostatic aacrjournals.orgLacks the curative, potent apoptotic activity seen with BMS-214662 in xenograft models. aacrjournals.org
R115777 (Tipifarnib)Cytostatic aacrjournals.orgPrimarily inhibits tumor growth rather than inducing widespread apoptosis. aacrjournals.org
FTI-277Cytostatic aacrjournals.orgDoes not cause JNK activation, unlike BMS-214662, suggesting different signaling pathway effects. aacrjournals.org
BMS-225975Cytostatic aacrjournals.orgA close structural analog that lacks potent apoptotic activity despite similar FT inhibition, highlighting the unique mechanism of BMS-214662. aacrjournals.org

Mechanisms of Resistance in Preclinical Models

Innate Resistance in Specific Cell Lines and Murine Models

Preclinical studies have revealed significant variability in the sensitivity of different cancer cell lines and tumor models to BMS-214662, with some demonstrating notable innate resistance. nih.govaacrjournals.org This inherent insensitivity is not necessarily linked to the presence or absence of a ras mutation, a traditional target of FTIs. nih.gov

Murine tumor models, in particular, have shown a tendency to be less sensitive to BMS-214662 compared to human tumor xenografts. nih.gov For instance, the Lewis lung carcinoma and M5076 sarcoma, both murine tumors, were found to be insensitive to the compound. nih.gov This resistance was also observed in specific murine cell lines.

Cell Line/ModelHistology/TypeOrganismSensitivity to BMS-214662Reference
Lewis Lung CarcinomaCarcinomaMouseInsensitive nih.gov
M5076SarcomaMouseInsensitive nih.gov
M109Lung CarcinomaMouseRelatively Resistant aacrjournals.org
MLFFibroblastMouseRelatively Resistant aacrjournals.org

The differential sensitivity is highlighted by a study that showed a greater than 32-fold difference in the IC₅₀ values (the concentration required to inhibit growth by 50%) between the most sensitive and most resistant cell lines tested. aacrjournals.org Conversely, several human tumor cell lines, including OVCAR-3 (ovarian), MCF-7 (breast), LNCAP (prostate), and A431 (squamous cell carcinoma), were found to be particularly sensitive to BMS-214662. aacrjournals.org This suggests that the genetic and molecular context of the cell, beyond just murine origin, plays a critical role in determining innate resistance. Recent research also indicates that cancer cell lines exhibit a wide spectrum of responses, with many being potently affected while others are fully resistant. biorxiv.org

Potential for Dependence on Alternative Signaling Pathways for Proliferation/Survival

Cancer cells possess a network of signaling pathways that regulate their growth, proliferation, and survival. A key mechanism of resistance to targeted therapies like BMS-214662 is the cell's ability to rely on or switch to alternative signaling pathways that are not inhibited by the drug. aacrjournals.org

FTIs like BMS-214662 primarily target the RAS signaling pathway, which, when constitutively active, promotes oncogenesis through downstream effectors like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades. aacrjournals.orgmdpi.comnih.gov However, if cancer cells are not solely dependent on RAS farnesylation for the activation of these critical survival pathways, they may exhibit resistance.

PI3K/AKT Pathway: The PI3K/AKT signaling cascade is a crucial driver of cell survival that can be activated by BCR-ABL in chronic myeloid leukemia (CML), leading to the inhibition of apoptosis. mdpi.com In studies on B-cell chronic lymphocytic leukemia (B-CLL) cells, low concentrations of BMS-214662 that were sufficient to inhibit farnesylation did not affect the activation of Akt, a key protein in this pathway. researchgate.net This suggests that the PI3K/AKT survival pathway can remain active in the presence of the drug, potentially contributing to resistance.

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical proliferation pathway that is often upregulated in hematological malignancies. researchgate.net Its activation can suppress apoptosis and confer resistance to chemotherapy. researchgate.net The survival of these malignant cells can be dependent on the continued activation of this pathway. researchgate.net Resistance to RAS inhibition can occur if leukemia cells upregulate pathways like MAPK independently of RAS signaling. aacrjournals.org

Therefore, the innate or acquired ability of tumor cells to utilize these or other signaling pathways for survival, independent of the processes blocked by BMS-214662, represents a significant mechanism of resistance. aacrjournals.org

Response in Multi-Drug Resistant Cell Lines

A significant challenge in cancer therapy is the development of multi-drug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic agents from the cell. Preclinical data indicates that BMS-214662 may be effective in cell lines that have developed this type of resistance.

A key study utilized a subline of the HCT-116 human colon carcinoma, known as HCT-116/VM46. This cell line overexpresses P-glycoprotein and is consequently resistant to a number of standard chemotherapeutic agents. aacrjournals.org

Cell LineParental LineResistance MechanismResponse to BMS-214662Reference
HCT-116/VM46HCT-116P-glycoprotein (P-gp) overexpressionRemained "quite susceptible"; exhibited only 4-fold resistance compared to the parental line. nih.govaacrjournals.org

The HCT-116/VM46 cell line showed only a minor (4-fold) increase in resistance to BMS-214662 compared to its parental, drug-sensitive counterpart. aacrjournals.org This suggests that BMS-214662 is likely a weak substrate for the P-glycoprotein pump and can largely evade this common resistance mechanism. aacrjournals.org Further supporting its utility in resistant contexts, BMS-214662 was shown to effectively induce apoptosis in B-CLL cells from patients who had demonstrated clinical and ex vivo resistance to standard purine (B94841) analogs like fludarabine (B1672870) and cladribine (B1669150). researchgate.net

Future Directions for Preclinical and Translational Research

Exploration of BMS-214662 HCl in Novel Preclinical Disease Models

Initially recognized for its role as a farnesyltransferase inhibitor (FTI), BMS-214662 has demonstrated broad-spectrum antitumor effects in various human tumor xenograft models. nih.gov Curative responses have been noted in models of colon, pancreatic, lung, and bladder carcinomas. nih.gov It has also shown effectiveness in a multidrug-resistant subline of HCT-116 colon cancer cells. nih.gov However, its efficacy was limited in certain murine tumor models. nih.gov

The discovery of its function as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21 suggests that its cytotoxic effects may be particularly pronounced in cancers with high TRIM21 expression. biorxiv.orgsciencecast.orgresearchgate.net This provides a strong rationale for re-evaluating BMS-214662 in preclinical models of TRIM21-high cancers. biorxiv.orgresearchgate.netsciencecast.org

Future research should focus on expanding the range of preclinical models to include:

Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) from tumors with high TRIM21 expression. researchgate.net This would offer a more clinically relevant assessment of its therapeutic potential.

Models of hematological malignancies , given that farnesyltransferase inhibitors have shown promise in treating leukemias. gla.ac.ukiiarjournals.org For instance, BMS-214662 has been shown to induce apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells, including those resistant to other therapies. researchgate.net

Models of cancers with known resistance mechanisms to other targeted therapies where TRIM21 might play a role.

Table 1: Preclinical Models for Future this compound Research

Model TypeRationaleKey Research Question
Patient-Derived Xenografts (PDXs) with High TRIM21 Expression High clinical relevance; evaluation in a heterogeneous tumor environment.Does BMS-214662 efficacy correlate with TRIM21 expression levels in patient-derived tumors?
Patient-Derived Organoids (PDOs) with High TRIM21 Expression Allows for higher throughput screening and mechanistic studies in a 3D culture system. researchgate.netCan PDOs predict patient response to BMS-214662 based on TRIM21 status?
Hematological Malignancy Models (e.g., CML, B-CLL) Previous studies show FTIs are effective in leukemias. gla.ac.ukiiarjournals.org BMS-214662 induces apoptosis in B-CLL cells. researchgate.netWhat is the therapeutic potential of BMS-214662 in various subtypes of leukemia and lymphoma?
Therapy-Resistant Cancer Models Potential to overcome resistance to other targeted agents.Can BMS-214662 re-sensitize tumors that have developed resistance to other cancer therapies?

Further Elucidation of Off-Target or Secondary Mechanisms of Action

While the primary mechanism of farnesyltransferase inhibition is well-documented, the full spectrum of BMS-214662's biological effects is likely more complex. aacrjournals.org The antitumor properties of FTIs are not solely dependent on Ras inhibition. uninsubria.it Other farnesylated proteins, such as RhoB, CENP-E, and CENP-F, are also potential targets. uninsubria.itmdpi.com

The recent identification of BMS-214662 as a molecular glue targeting TRIM21 for the degradation of nucleoporins represents a significant secondary mechanism. biorxiv.orgsciencecast.orgresearchgate.net This action leads to the inhibition of nuclear export and ultimately cell death, explaining previous observations of disrupted protein localization. biorxiv.orgresearchgate.netsciencecast.org

Future research should aim to:

Identify all farnesylated proteins affected by BMS-214662 and their contribution to its anticancer effects.

Investigate the broader consequences of nucleoporin degradation , beyond the inhibition of nuclear transport.

Explore other potential E3 ligases that BMS-214662 might interact with, in addition to TRIM21.

Delineate the signaling pathways modulated by BMS-214662, such as the JNK pathway, which has been shown to be activated by this compound. aacrjournals.org

Investigation of Combination Strategies in Advanced Preclinical Models

Preclinical studies have already indicated that BMS-214662 can act synergistically with other anticancer agents. For example, it has shown enhanced antitumor activity when combined with paclitaxel (B517696). aacrjournals.org There is also evidence for synergy with platinum-based agents. aacrjournals.org The combination of BMS-214662 with paclitaxel and carboplatin (B1684641) has been found to be well-tolerated and showed activity in solid tumors. nih.gov

Recent findings suggest that combining a farnesyltransferase inhibitor like BMS-214662 with a KRAS inhibitor could be a promising strategy for treating KRAS-mutant cancers. google.com Furthermore, combining BMS-214662 with the MEK inhibitor PD184352 has been shown to enhance apoptosis in chronic myeloid leukemia (CML) stem/progenitor cells. nih.gov

Future preclinical combination studies should explore:

BMS-214662 with other targeted therapies , such as inhibitors of EGFR, mTOR, or other kinases, in relevant cancer models. mdpi.com

Combination with immunotherapy , as modulating the tumor microenvironment could enhance the efficacy of immune checkpoint inhibitors.

Sequence-dependent synergy , as observed with paclitaxel, should be systematically investigated for other drug combinations. aacrjournals.org

Table 2: Potential Combination Strategies for this compound in Preclinical Models

Combination AgentRationalePreclinical Model
Paclitaxel and Carboplatin Demonstrated synergy and tolerability in preclinical and early clinical studies. aacrjournals.orgnih.govAdvanced solid tumor models, including those resistant to taxanes.
KRAS Inhibitors (e.g., Sotorasib, Adagrasib) Potential to potentiate the effect on KRAS-mutant cancer cells. google.comLung, colorectal, and pancreatic cancer models with KRAS mutations.
MEK Inhibitors (e.g., PD184352) Enhanced apoptosis in CML stem/progenitor cells. nih.govChronic Myeloid Leukemia models.
Immune Checkpoint Inhibitors Potential to modulate the tumor microenvironment and enhance anti-tumor immunity.Syngeneic mouse tumor models.

Development of Research Tools Based on this compound

The unique properties of BMS-214662 make it a valuable scaffold for the development of new research tools. Its ability to act as a molecular glue opens up possibilities for creating novel chemical probes to study the ubiquitin-proteasome system. biorxiv.org

Future efforts in this area could include:

Designing and synthesizing biotinylated or fluorescently-tagged derivatives of BMS-214662 to be used as probes for identifying its binding partners and cellular localization.

Creating "TRIMTACs" (TRIM21-Targeting Chimeras) based on the BMS-214662 scaffold for targeted protein degradation of other proteins of interest. biorxiv.orgsciencecast.org

Developing photo-affinity labeled probes to covalently link to its target proteins, facilitating their identification and characterization.

Expanding Research on its Molecular Glue Degrader Mechanism

The discovery of BMS-214662 as a molecular glue degrader is a recent and exciting development. biorxiv.orgsciencecast.orgresearchgate.net Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. researchgate.netnih.govnih.gov

BMS-214662, along with other compounds like PRLX 93936, has been shown to engage the TRIM21-NUP98 interface to induce the degradation of nuclear pore proteins. acs.orgbiorxiv.org This mechanism appears to be adaptable to structurally diverse molecules. acs.orgbiorxiv.org

Further research is needed to:

Fully characterize the ternary complex of BMS-214662, TRIM21, and its neosubstrate.

Determine the full scope of proteins degraded by the BMS-214662-TRIM21 complex.

Investigate the structural requirements for a small molecule to act as a molecular glue for TRIM21.

Explore the potential for developing more potent and selective molecular glues based on the structure of BMS-214662.

Q & A

Q. What structural features of BMS-214662 HCl contribute to its potency as a farnesyltransferase inhibitor (FTI)?

  • Methodological Answer : The ethylenediamine core and sulfur-containing moieties in this compound enable competitive binding to FTase’s active site. Structural studies (e.g., X-ray crystallography) reveal interactions between its cyanophenyl group and FTase’s zinc ion, while the sulfonyl group stabilizes binding via hydrophobic interactions . To validate these interactions, researchers should perform molecular docking simulations alongside mutagenesis assays targeting residues like K164 and H201 in FTase .

Q. How can researchers assess BMS-214662’s apoptotic effects in hematologic malignancies like B-cell chronic lymphocytic leukemia (B-CLL)?

  • Methodological Answer : Use mitochondrial membrane potential (ΔΨm) assays (e.g., JC-1 staining) and flow cytometry to detect phosphatidylserine exposure (Annexin V/PI staining). Western blotting for Bax/Bak conformational changes, caspase-9/3 activation, and Mcl-1 downregulation can confirm apoptosis pathways . Note that BMS-214662 induces apoptosis even in fludarabine-resistant B-CLL cells, making it critical to compare results across resistant and sensitive cell lines .

Q. What experimental approaches are recommended to evaluate BMS-214662’s synergy with tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML)?

  • Methodological Answer : Co-treatment studies using IC50 values of BMS-214662 and TKIs (e.g., imatinib) in CD34<sup>+</sup> CML stem cells. Synergy can be quantified via combination index (CI) calculations using the Chou-Talalay method. Measure apoptosis markers (e.g., cytochrome c release) and colony-forming assays to assess stem cell depletion .

Q. How should researchers address stability challenges in BMS-214662 formulations during preclinical studies?

  • Methodological Answer : Monitor ethyl methanesulphonate (EMS) formation, a hydrolysis byproduct, using GC/MS. Optimize parenteral formulations by adjusting pH (4.5–6.0) and temperature (2–8°C) to minimize degradation. Include stability-indicating assays (e.g., HPLC) in pharmacokinetic studies to ensure drug integrity .

Advanced Research Questions

Q. What mechanisms explain BMS-214662’s caspase-independent apoptosis in CML stem cells?

  • Methodological Answer : BMS-214662 activates PKCβ, leading to E2F1 downregulation and cyclin A-associated CDK2 phosphorylation, which triggers mitochondrial apoptosis independently of caspases. Use PKCβ inhibitors (e.g., hispidin) to block these effects and validate via phospho-specific antibodies and RNAi-mediated PKCβ knockdown .

Q. How can proteomic approaches elucidate BMS-214662’s off-target effects on nuclear membrane integrity?

  • Methodological Answer : Perform iTRAQ-based quantitative proteomics on treated CD34<sup>+</sup> CML cells to identify mislocalized proteins (e.g., nucleoporins). Combine with subcellular fractionation and immunofluorescence to confirm cytoplasmic-nuclear protein redistribution. Cross-reference with RabGGTase inhibition assays to distinguish FTase-specific effects from off-target actions .

Q. What experimental designs resolve contradictions in clinical trial data on BMS-214662’s efficacy and toxicity?

  • Methodological Answer : Phase I trials reported QT prolongation but no pharmacokinetic interactions with paclitaxel/carboplatin. To reconcile this, conduct in vitro hERG channel assays to assess cardiotoxicity and compare with clinical PK/PD data. Use patient-derived xenografts (PDXs) to model interpatient variability in drug response .

Q. How does BMS-214662 selectively target CML stem cells while sparing normal hematopoietic cells?

  • Methodological Answer : Leverage transcriptomic profiling (RNA-seq) of CML vs. normal CD34<sup>+</sup>38<sup>−</sup> cells to identify differential expression of FTase substrates or apoptotic regulators (e.g., PUMA). Validate using CRISPR-Cas9 knockout models and competitive repopulation assays in NSG mice .

Q. What strategies differentiate BMS-214662’s FTase inhibition from its effects on RabGGTase?

  • Methodological Answer : Use in vitro prenylation assays with recombinant FTase and RabGGTase, monitoring substrate modifications (e.g., Ras vs. Rab7). Employ C. elegans models with RNAi-mediated FTase/RabGGTase knockdown to isolate apoptotic pathways. Cross-validate with structural analogs (e.g., BMS-225975) lacking RabGGTase activity .

Data Analysis and Reproducibility

Q. How should researchers handle conflicting data on BMS-214662’s RAS inhibition in preclinical models?

  • Methodological Answer : RAS inhibition varies by isoform (e.g., KRAS vs. HRAS) and cell type. Use immunoblotting with farnesylation-specific antibodies (e.g., anti-HDJ2) and Ras-GTP pull-down assays. Include positive controls (e.g., FTI-277) and negative controls (untreated cells) in all experiments .

Q. What steps ensure reproducibility in BMS-214662’s apoptosis assays across laboratories?

  • Methodological Answer : Standardize cell culture conditions (e.g., serum concentration, hypoxia levels) and batch-test drug aliquots for potency. Publish detailed protocols for mitochondrial assays and caspase activity measurements. Share raw flow cytometry data via repositories like FlowRepository .

Ethical and Translational Considerations

Q. How can researchers ethically justify prioritizing BMS-214662 studies in relapsed/refractory cancers?

  • Methodological Answer : Use preclinical data (e.g., apoptosis in TKI-resistant CML cells) to justify clinical relevance. Engage patient advocacy groups in trial design and ensure informed consent highlights risks (e.g., QT prolongation). Reference prior ethical frameworks for stem cell-targeting therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.